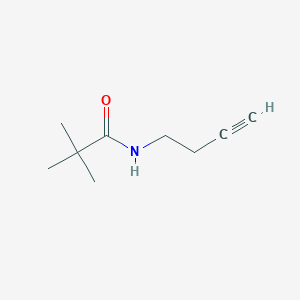![molecular formula C20H23FN2O4S B6506353 N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941905-18-6](/img/structure/B6506353.png)
N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide, otherwise known as FMPBSA, is a novel compound that has been gaining traction in the scientific community due to its unique properties and potential applications. FMPBSA is an acetamide-based compound that is composed of a fluorophenyl ring, a piperidine ring, and a methoxybenzenesulfonyl group. FMPBSA has been used in various research studies and has been found to have a wide range of potential applications in the fields of biochemistry, physiology, and drug development.
科学研究应用
FMPBSA has been used in a variety of scientific research applications, including drug delivery, gene delivery, and protein-binding studies. In drug delivery, FMPBSA has been found to be an effective drug delivery system due to its ability to bind to a variety of proteins and molecules, thus allowing for the targeted delivery of drugs to specific areas of the body. In gene delivery, FMPBSA has been found to be an efficient vector for gene delivery due to its ability to bind to DNA molecules. In protein-binding studies, FMPBSA has been used to study the binding of proteins to specific molecules, which can be used to better understand the structure and function of proteins.
作用机制
The mechanism of action of FMPBSA is not yet fully understood. However, it has been hypothesized that FMPBSA binds to a variety of proteins and molecules through hydrogen bonding and hydrophobic interactions. The binding of FMPBSA to proteins and molecules allows for the targeted delivery of drugs and genes to specific areas of the body. Furthermore, the binding of FMPBSA to proteins and molecules can also be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPBSA are not yet fully understood. However, it has been suggested that FMPBSA can act as a modulator of protein-protein interactions, which may have implications for drug delivery and gene delivery. Furthermore, FMPBSA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using FMPBSA in laboratory experiments include its ability to bind to a variety of proteins and molecules, its ability to act as a modulator of protein-protein interactions, and its antioxidant and anti-inflammatory properties. The main limitation of using FMPBSA in laboratory experiments is the lack of understanding of its mechanism of action.
未来方向
The potential future directions for research involving FMPBSA include further studies on its mechanism of action, its effects on protein-protein interactions, and its potential applications in drug delivery and gene delivery. Additionally, further studies on its antioxidant and anti-inflammatory properties may lead to new treatments for certain diseases. Finally, further studies on its structure-activity relationships may lead to the development of new compounds with improved properties.
合成方法
FMPBSA has been synthesized through a variety of methods, including the use of a two-step synthesis process. The first step involves the reaction of 4-fluorophenylboronic acid with 4-methoxybenzenesulfonyl chloride to form the desired product. The second step involves the addition of the piperidine ring to the product from the first step. The reaction is catalyzed by the use of an acid, such as sulfuric acid, and is carried out at room temperature. The final product is then purified by recrystallization.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARMFRCIMYSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)
![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506363.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6506368.png)